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Compound of Interest

Compound Name: OICR12694

Cat. No.: B10856262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and pharmacological profile of JNJ-65234637 (also known as OICR-12694), a potent and orally

bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.

Chemical Structure and Physicochemical Properties
JNJ-65234637 is a complex heterocyclic molecule designed to disrupt the protein-protein

interaction between BCL6 and its co-repressors.

Table 1: Chemical and Physicochemical Properties of JNJ-65234637
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Property Value

Chemical Formula C₂₉H₂₈ClF₃N₈O₄

Molecular Weight 645.04 g/mol [1]

IUPAC Name

(S)-5-(1-(2-((3-chloro-6-(2,4-dimethylpiperazin-

1-yl)-2-fluoropyridin-4-yl)amino)-2-oxoethyl)-4-

oxo-4,6,7,8-tetrahydro-1H-dipyrrolo[1,2-a:2',3'-

d]pyrimidin-3-yl)-3,4-difluoro-2-

hydroxybenzamide[1]

SMILES String

O=C1C2=C(N=C3N1CCC3)N(CC(NC4=C(Cl)C(

F)=NC(N5--INVALID-LINK--

C)=C4)=O)C=C(C6=C(O)C(F)=C(F)C=C6C(N)=

O)C2=O

CAS Number 2360625-97-2[2][3]

Appearance Solid

Purity ≥98%

Solubility Sparingly soluble in DMSO (1-10 mg/mL)

Storage
Store at -20°C for long-term stability (≥ 4 years).

Can be shipped at room temperature.[1]

Pharmacological Properties
JNJ-65234637 is a highly potent and selective inhibitor of BCL6, a master transcriptional

repressor implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell

lymphoma (DLBCL).[4]

JNJ-65234637 functions as a protein-protein interaction inhibitor. It binds to the BTB (Broad-

Complex, Tramtrack and Bric-a-brac) domain of the BCL6 protein. This binding event physically

blocks the recruitment of co-repressor complexes (containing proteins such as SMRT, NCOR,

and BCOR) to BCL6.[3] Consequently, the transcriptional repression mediated by BCL6 is

alleviated, leading to the re-expression of BCL6 target genes. These genes are often involved

in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.
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The potency and selectivity of JNJ-65234637 have been characterized through various in vitro

assays.

Table 2: In Vitro Pharmacological Data for JNJ-65234637

Assay Type Cell Line / System Endpoint Value (nM)

Binding Affinity
Surface Plasmon

Resonance
K_d_ 5

BCL6 Reporter Assay SU-DHL-4 EC₅₀ 89

Cell Proliferation

Inhibition
Karpas-422 IC₅₀ 92

JNJ-65234637 has demonstrated a favorable in vitro safety and selectivity profile.

Table 3: In Vitro Safety and Selectivity Profile of JNJ-65234637

Assay Result

BTB Protein Binding Selectivity >100-fold selectivity over other BTB proteins

Kinase Panel (109 kinases) Minimal inhibitory activity at 1 µM

Cytochrome P450 (CYP) Inhibition
IC₅₀ >10 µM for CYP1A2, 2C8, 2C9, 2C19, 2D6,

and 3A4

hERG Ion Channel Inhibition Minimal inhibition

Ames Test (Mutagenicity) Negative

Micronucleus Test (Genotoxicity) Negative

Pharmacokinetic studies in animal models have shown that JNJ-65234637 is orally

bioavailable with favorable properties.

Table 4: In Vivo Pharmacokinetic Parameters of JNJ-65234637
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Species Dosing Route Key Findings

Mouse Oral
Low clearance and good oral

exposure.

Dog Oral
Low clearance and good oral

exposure.[2]

Experimental Protocols
The following are representative protocols for the key experiments cited. These are intended to

be illustrative of the methodologies used to characterize JNJ-65234637.

This assay measures the binding kinetics and affinity of JNJ-65234637 to the BCL6 BTB

domain.

Instrumentation: Biacore T200 or similar SPR instrument.

Ligand: Recombinant human BCL6 BTB domain protein.

Analyte: JNJ-65234637.

Procedure:

The BCL6 BTB domain is immobilized on a CM5 sensor chip via amine coupling.

A reference flow cell is prepared without the BCL6 protein to subtract non-specific binding.

A serial dilution of JNJ-65234637 in a suitable running buffer (e.g., HBS-EP+) is prepared.

The different concentrations of JNJ-65234637 are injected over the sensor and reference

flow cells.

The association and dissociation of JNJ-65234637 are monitored in real-time.

The sensorgrams are fitted to a 1:1 binding model to determine the association rate (kₐ),

dissociation rate (k_d_), and the equilibrium dissociation constant (K_d_).
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This cell-based assay measures the ability of JNJ-65234637 to de-repress a BCL6-regulated

reporter gene.

Cell Line: SU-DHL-4 cells stably expressing a luciferase reporter gene under the control of a

BCL6-responsive promoter.

Procedure:

SU-DHL-4 reporter cells are seeded in a 96-well plate.

Cells are treated with a serial dilution of JNJ-65234637 or vehicle control.

After a defined incubation period (e.g., 24-48 hours), a luciferase substrate is added.

Luminescence is measured using a plate reader.

The data is normalized to the vehicle control, and the EC₅₀ value is calculated using a

non-linear regression model.

This assay determines the anti-proliferative effect of JNJ-65234637 on a BCL6-dependent

lymphoma cell line.

Cell Line: Karpas-422 cells.

Procedure:

Karpas-422 cells are seeded in a 96-well plate.

Cells are treated with a serial dilution of JNJ-65234637 or vehicle control.

After an incubation period of 3-5 days, cell viability is assessed using a reagent such as

CellTiter-Glo® or by direct cell counting.

The data is normalized to the vehicle control, and the IC₅₀ value is calculated.

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties

of JNJ-65234637 in a rodent model.
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Animals: Male BALB/c mice.

Procedure:

A cohort of mice is administered JNJ-65234637 via oral gavage. Another cohort receives

an intravenous injection for bioavailability determination.

Blood samples are collected at various time points post-dosing.

Plasma is isolated from the blood samples.

The concentration of JNJ-65234637 in the plasma is quantified using LC-MS/MS.

Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, and half-life are

calculated using appropriate software.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BCL6 signaling pathway and a typical workflow for

inhibitor screening.
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Caption: BCL6 Signaling Pathway and the Mechanism of Action of JNJ-65234637.

In Vitro Screening In Vivo Evaluation

Biochemical Assay
(e.g., SPR)

Cell-Based Assay
(e.g., Reporter Assay)

Proliferation Assay
(e.g., Karpas-422) Lead Identification Pharmacokinetics

(Mouse, Dog)

Advance Lead
Compound Efficacy Models

(e.g., DLBCL Xenografts) Candidate Selection

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10856262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A typical workflow for the screening and development of a BCL6 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10856262?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856262?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3854650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3854650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11507070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11507070/
https://www.researchgate.net/figure/Model-of-the-BCL6-Repression-Mechanism-BCL6-dimers-can-simultaneously-recruit-PRC1like_fig7_255176209
https://pmc.ncbi.nlm.nih.gov/articles/PMC2817639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2817639/
https://www.benchchem.com/product/b10856262#jnj-65234637-chemical-structure-and-properties
https://www.benchchem.com/product/b10856262#jnj-65234637-chemical-structure-and-properties
https://www.benchchem.com/product/b10856262#jnj-65234637-chemical-structure-and-properties
https://www.benchchem.com/product/b10856262#jnj-65234637-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856262?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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